Lipophilicity: 6-Oxo vs. 8-Oxo Isomer
The 6-oxo positional isomer (tert-butyl 6-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate) exhibits a calculated LogP of 2.365 , whereas the 8-oxo positional isomer (2-(tert-butoxycarbonyl)-2-azabicyclo[3.3.1]nonane-8-one, CAS 1392110-10-9) has a calculated XLogP of 1.8 . Both isomers share identical molecular formula (C₁₃H₂₁NO₃), molecular weight (~239.31 g/mol), and TPSA (46.6 Ų), yet the difference in ketone position yields a ΔLogP of +0.565. This 0.57 log unit increase corresponds to an approximately 3.7-fold higher theoretical partition coefficient for the 6-oxo isomer.
| Evidence Dimension | Lipophilicity (LogP / XLogP) |
|---|---|
| Target Compound Data | LogP 2.365 (Leyan computed value) |
| Comparator Or Baseline | 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.3.1]nonane-8-one (CAS 1392110-10-9): XLogP 1.8 (Chem960 computed value) |
| Quantified Difference | ΔLogP = +0.565 (~3.7-fold higher partition coefficient) |
| Conditions | Computed LogP/XLogP values from vendor and database sources; not experimentally determined logD. |
Why This Matters
For CNS-targeted programs, the 0.57 higher LogP of the 6-oxo isomer can translate into measurably different brain penetration and target engagement profiles, making it the preferred scaffold when enhanced passive permeability is required.
